(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone
Description
This compound features a piperidine ring substituted at the 2-position with a tert-butylthio-methyl group and a 6-isopropoxypyridin-3-yl methanone moiety.
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-14(2)23-17-10-9-15(12-20-17)18(22)21-11-7-6-8-16(21)13-24-19(3,4)5/h9-10,12,14,16H,6-8,11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPQREBQWZUJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCCCC2CSC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the introduction of the tert-butylthio and isopropoxy groups. Common synthetic routes may include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the tert-butylthio group via nucleophilic substitution.
Step 3: Synthesis of the pyridine ring, possibly through condensation reactions.
Step 4: Coupling of the piperidine and pyridine rings.
Step 5: Introduction of the isopropoxy group through etherification.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, “(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other biological activities.
Medicine
In medicinal research, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The tert-butylthio group is less synthetically cumbersome than silyl-protected intermediates (e.g., ), favoring scalable production.
- Target Selectivity : Structural analogs suggest that modifying the pyridine’s substituents (e.g., isopropoxy vs. fluorine) can shift selectivity between metabolic targets like GLUT4 and kinase enzymes .
- Crystallographic Characterization : SHELX software is widely used for resolving such structures, though the tert-butylthio group’s electron density may challenge refinement.
Biological Activity
The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butylthio group and an isopropoxy group attached to a pyridine moiety, contributing to its unique pharmacological profile. The molecular formula is C17H24N2O2S, and it exhibits specific physicochemical properties that may influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including ion channels, enzymes, and receptors. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly in modulating pain pathways and inflammatory responses.
Ion Channel Modulation
Studies have shown that related piperidine derivatives can act as inhibitors of ion channels, which play critical roles in neuronal excitability and pain transmission. For instance, compounds that inhibit sodium channels have been linked to reduced mechanical and thermal pain thresholds, suggesting a potential analgesic effect .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone and related compounds.
Case Studies
Several case studies have been conducted to explore the therapeutic applications of similar compounds:
- Chronic Pain Management : A study evaluated the efficacy of piperidine derivatives in managing chronic pain conditions. Results indicated significant analgesic effects comparable to standard treatments, highlighting their potential as new therapeutic agents.
- Neuropathic Pain : Another investigation focused on the role of these compounds in neuropathic pain models. The findings demonstrated that they could effectively reduce pain behaviors in animal models, suggesting a promising avenue for treating neuropathic conditions.
- Inflammatory Disorders : Research has also explored the anti-inflammatory properties of related compounds in models of arthritis. The results showed marked reductions in inflammation markers and improved functional outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
